molecular formula C17H14N4O4S B4004129 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide

Cat. No.: B4004129
M. Wt: 370.4 g/mol
InChI Key: WMTMMSCBMCVVGH-UHFFFAOYSA-N
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Description

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.07357611 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Process for Synthesis and DNA Photo-Disruptive Studies

Quinazolinone derivatives have been synthesized using a green microwave-assisted process, showing promise in DNA photo-disruptive studies. These compounds exhibit photoactivity towards plasmid DNA under UV irradiation, indicating their potential in developing photo-chemo or photodynamic therapeutics for cancer and microbial infections (Mikra et al., 2022).

Antimalarial Activity

Research on quinazolinone derivatives has also explored their antimalarial properties. Studies have demonstrated excellent activity against resistant strains of parasites and promising pharmacokinetic properties, suggesting their suitability for clinical trials and potential use in malaria prevention and treatment (Werbel et al., 1986).

H1-Antihistaminic Agents

Another study focused on the synthesis of quinazolinone derivatives as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound demonstrating superior activity and lower sedation compared to standard drugs. This suggests the potential for developing new classes of antihistamines (Alagarsamy & Parthiban, 2013).

Anticancer and Cytotoxicity Studies

Quinazolinone derivatives with thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. These findings highlight the therapeutic potential of quinazolinone compounds in cancer treatment, with detailed structure-activity relationships offering insights for further drug development (Kovalenko et al., 2012).

Antibacterial and Antifungal Agents

Quinazolinone-based thiazolidinone derivatives have been evaluated for their antibacterial and antifungal activities, showing effectiveness against several bacterial and fungal strains. This underscores their potential as a basis for developing new antimicrobial agents (Kumar et al., 2012).

Properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-20-16(23)11-6-2-3-7-12(11)19-17(20)26-10-15(22)18-13-8-4-5-9-14(13)21(24)25/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTMMSCBMCVVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide
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2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide
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2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.